

HQ461 vs. CR8: A Comparative Guide to Cyclin K Degradation

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Compound of Interest		
Compound Name:	HQ461	
Cat. No.:	B2393585	Get Quote

In the landscape of targeted protein degradation, the discovery of "molecular glues" has opened new avenues for therapeutic intervention by inducing the degradation of previously intractable protein targets. This guide provides a detailed comparison of two such molecular glues, **HQ461** and CR8, which both mediate the degradation of Cyclin K, a critical regulator of transcription. This comparison is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of these two compounds.

Mechanism of Action: A Tale of Two Glues

Both **HQ461** and CR8 function as molecular glues that promote the interaction between Cyclin-Dependent Kinase 12 (CDK12) and the DDB1-CUL4-RBX1 E3 ubiquitin ligase complex.[1][2] [3][4] This induced proximity leads to the polyubiquitination of Cyclin K, the regulatory partner of CDK12, targeting it for degradation by the proteasome.[1][3] The degradation of Cyclin K impairs the function of the CDK12 complex, resulting in downstream effects such as the reduced phosphorylation of the C-terminal domain of RNA polymerase II and the downregulation of genes involved in the DNA damage response.[2][3][4]

While both compounds share this general mechanism, their discovery and optimization paths differ. CR8, a known CDK inhibitor, was later identified as a molecular glue degrader.[1][5][6] In contrast, **HQ461** was discovered through a high-throughput screening effort specifically aimed at identifying new molecular glues.[3][4][7]

Quantitative Data Summary





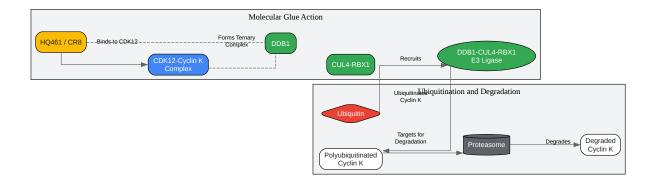
The following table summarizes the key quantitative data for **HQ461** and CR8 based on available experimental evidence.

Parameter	HQ461	CR8	Reference
Cell Line	A549	MOLT-4	[2][8]
Concentration for >8- fold Cyclin K Reduction	10 μM (at 4 hours)	Not explicitly stated in terms of fold-change, but 1 µM showed significant degradation	[2]
IC50 for Cell Viability (A549)	1.3 μΜ	Not available for A549 in the provided results	[2]
Effect on CDK12 Protein Level (A549)	50% reduction at 10 μM (at 8 hours)	Not explicitly stated for A549	[2]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of Cyclin K degradation induced by **HQ461** and CR8, as well as a typical experimental workflow for evaluating these compounds.

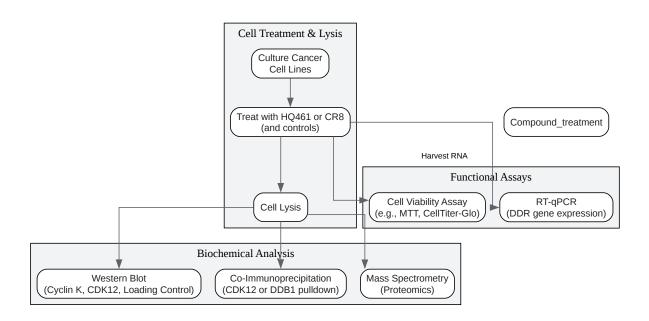




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Caption: Signaling pathway of HQ461/CR8-induced Cyclin K degradation.





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